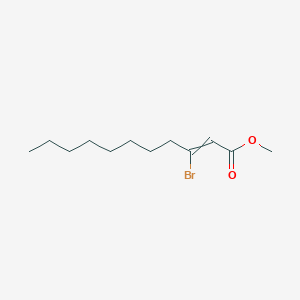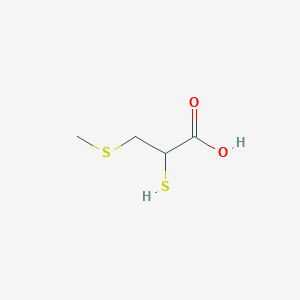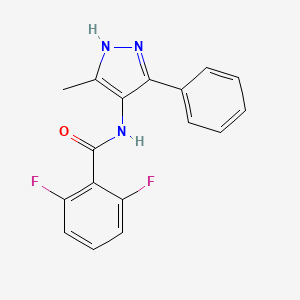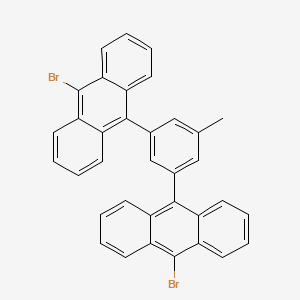
9,9'-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with methyl and bromoanthracene groups, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) typically involves multi-step organic reactions. One common method includes the bromination of anthracene derivatives followed by coupling reactions with methyl-substituted phenylene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions in specialized reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromo groups to hydrogen, resulting in dehalogenated products.
Substitution: The bromo groups can be substituted with various nucleophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as precursors for developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. Its unique electronic properties make it a valuable component in these technologies.
作用機序
The mechanism of action of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) involves its interaction with molecular targets through its bromo and anthracene groups. These interactions can lead to various chemical transformations, including electron transfer and radical formation. The pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Similar in structure but with carbazole groups instead of anthracene.
9,9’-(5-Methyl-1,3-phenylene)bis(9H-carbazole): Similar methyl and phenylene core but with carbazole groups.
Uniqueness
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is unique due to its combination of methyl, phenylene, and bromoanthracene groups. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
特性
CAS番号 |
821808-30-4 |
|---|---|
分子式 |
C35H22Br2 |
分子量 |
602.4 g/mol |
IUPAC名 |
9-bromo-10-[3-(10-bromoanthracen-9-yl)-5-methylphenyl]anthracene |
InChI |
InChI=1S/C35H22Br2/c1-21-18-22(32-24-10-2-6-14-28(24)34(36)29-15-7-3-11-25(29)32)20-23(19-21)33-26-12-4-8-16-30(26)35(37)31-17-9-5-13-27(31)33/h2-20H,1H3 |
InChIキー |
UCBBWNYZRHMLOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


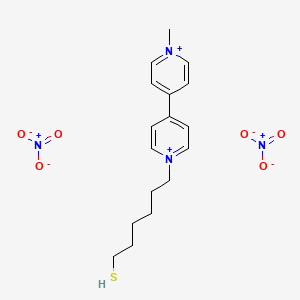
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
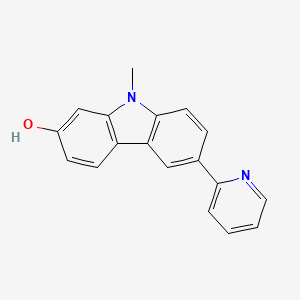
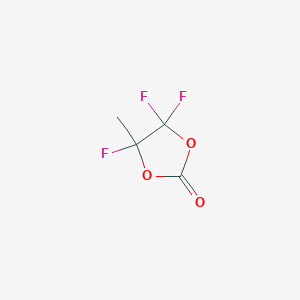
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
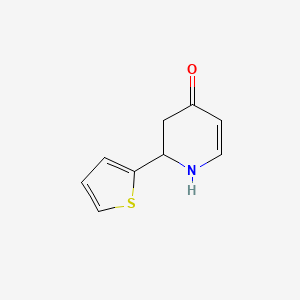
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
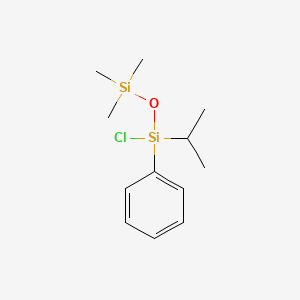
methanone](/img/structure/B14207920.png)
